molecular formula C9H8BrIO2 B12332416 Benzenepropanoic acid, 5-bromo-2-iodo-

Benzenepropanoic acid, 5-bromo-2-iodo-

Cat. No.: B12332416
M. Wt: 354.97 g/mol
InChI Key: GQSDLZDRVUUVNY-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 5-bromo-2-iodo-, is an organic compound that features a benzene ring substituted with bromine and iodine atoms at the 5 and 2 positions, respectively, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 5-bromo-2-iodo-, typically involves halogenation reactions. One common method is the bromination of 2-iodobenzoic acid using bromine in the presence of a catalyst such as iron trifluoromethanesulfonate. The reaction is carried out in a halogenated hydrocarbon solvent, and the dibrominated amino silica gel can be recycled, making the process environmentally friendly and cost-effective .

Industrial Production Methods

Industrial production methods for Benzenepropanoic acid, 5-bromo-2-iodo-, often involve large-scale halogenation reactions. The use of recyclable catalysts and solvents, as well as optimization of reaction conditions to maximize yield and purity, are key considerations in industrial settings. The process is designed to be scalable and efficient, with a focus on minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 5-bromo-2-iodo-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include quinones.

    Reduction: Products include hydroquinones.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

Benzenepropanoic acid, 5-bromo-2-iodo-, has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and therapeutic agents.

    Materials Science: It is utilized in the creation of novel materials with specific properties.

    Agrochemicals: It is employed in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 5-bromo-2-iodo-, involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogens can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanoic acid, 5-bromo-2-iodo-, is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties. This dual halogenation allows for a wider range of chemical transformations and applications compared to compounds with only one type of halogen substitution .

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

3-(5-bromo-2-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8BrIO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)

InChI Key

GQSDLZDRVUUVNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCC(=O)O)I

Origin of Product

United States

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